molecular formula C10H14N6O2 B11864426 (3R,5R)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one CAS No. 135042-31-8

(3R,5R)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one

Cat. No.: B11864426
CAS No.: 135042-31-8
M. Wt: 250.26 g/mol
InChI Key: AIGZVXBNMRGGBY-PHDIDXHHSA-N
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Description

(3R,5R)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a pyrrolidine ring with a hydroxymethyl group. Its molecular formula is C10H14N6O2, and it has a molecular weight of 250.2572 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3R,5R)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (3R,5R)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,5R)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one stands out due to its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity .

Properties

CAS No.

135042-31-8

Molecular Formula

C10H14N6O2

Molecular Weight

250.26 g/mol

IUPAC Name

2-amino-9-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]-1H-purin-6-one

InChI

InChI=1S/C10H14N6O2/c11-10-14-8-7(9(18)15-10)13-4-16(8)6-1-5(3-17)12-2-6/h4-6,12,17H,1-3H2,(H3,11,14,15,18)/t5-,6-/m1/s1

InChI Key

AIGZVXBNMRGGBY-PHDIDXHHSA-N

Isomeric SMILES

C1[C@H](CN[C@H]1CO)N2C=NC3=C2N=C(NC3=O)N

Canonical SMILES

C1C(CNC1CO)N2C=NC3=C2N=C(NC3=O)N

Origin of Product

United States

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